

Application Notes and Protocols: Electrophysiological Assessment of Denufosol on Chloride Channels

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Compound of Interest

Compound Name: *Denufosol*

Cat. No.: *B1242441*

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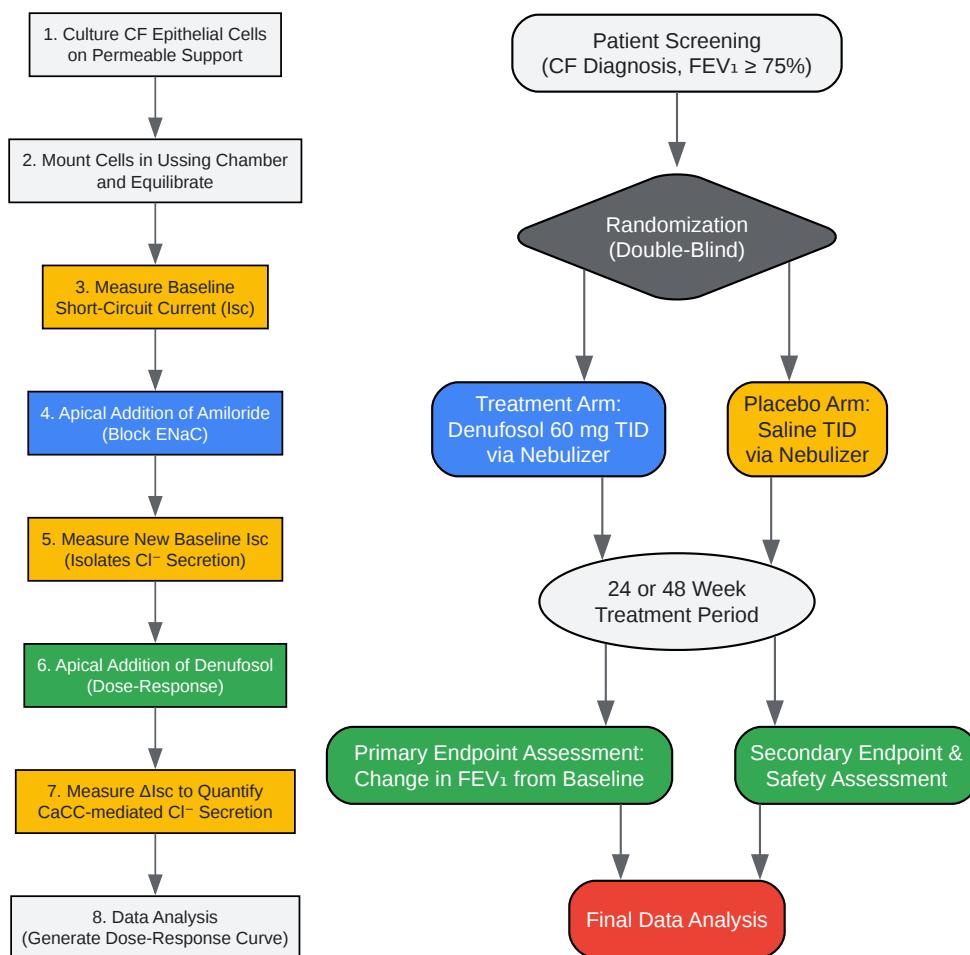
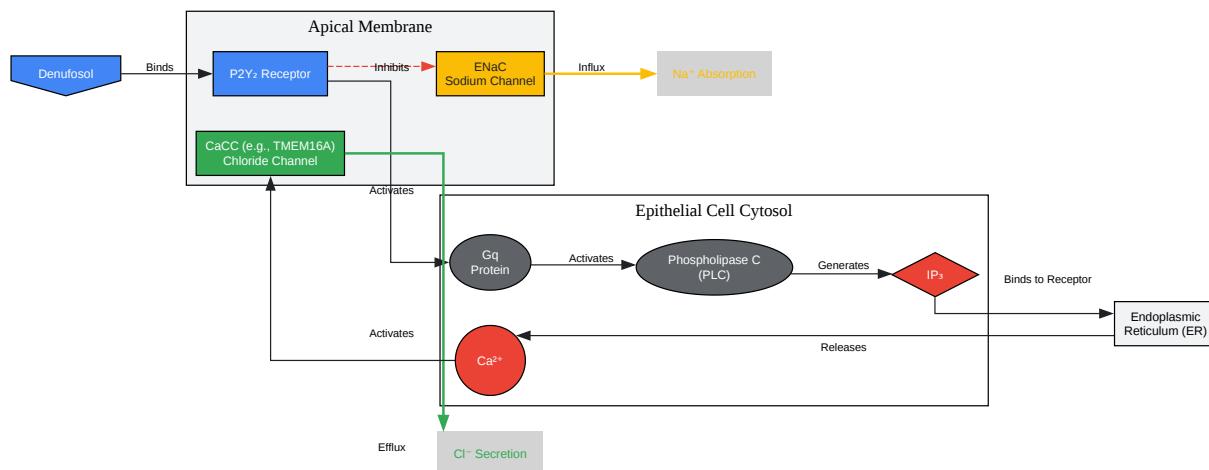
Introduction

Denufosol (formerly INS37217) is a selective P2Y₂ receptor agonist investigated for the treatment of cystic fibrosis (CF).^[1] In CF, the genetic defect in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein impairs chloride ion transport across epithelial cells, leading to dehydrated airway surfaces and compromised mucociliary clearance.^{[2][3]} **Denufosol** was designed to bypass this primary defect by activating an alternative, CFTR-independent chloride secretion pathway.^{[2][4]} It stimulates P2Y₂ receptors on the surface of airway epithelial cells, triggering a signaling cascade that increases chloride secretion through calcium-activated chloride channels (CaCCs) and inhibits sodium absorption via the epithelial sodium channel (ENaC).^{[1][4][5]} This multimodal action aims to rehydrate the airway surface liquid and improve mucociliary clearance in patients with CF, regardless of their CFTR genotype.^{[4][6]}

Despite promising initial results, **denufosol** did not meet its primary endpoint in a second Phase III clinical trial (TIGER-2) and its development was discontinued.^{[2][3]} However, the study of its mechanism provides a valuable framework for investigating alternative chloride channel function and P2Y₂ receptor pharmacology. These notes provide an overview of the electrophysiological assessment methods relevant to characterizing **denufosol** and similar compounds.

Mechanism of Action: Signaling Pathway

Denufosol acts as an agonist at the P2Y₂ purinergic receptor, which is coupled to a Gq protein.^[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺ activates calcium-activated chloride channels (CaCCs), such as TMEM16A, on the apical membrane of epithelial cells, leading to chloride efflux.^{[4][7]} Concurrently, P2Y₂ receptor activation can inhibit the epithelial sodium channel (ENaC), further promoting a favorable electrochemical gradient for fluid secretion.^{[1][8]}



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